Tert-butyl2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate
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Overview
Description
Tert-butyl 2-methyl-8-oxo-1-azaspiro[45]decane-1-carboxylate is a synthetic organic compound with a unique spirocyclic structure It is characterized by the presence of a tert-butyl ester group, a methyl group, and an oxo group attached to a spirocyclic azaspirodecane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can yield alcohols .
Scientific Research Applications
Tert-butyl 2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Similar spirocyclic structure but with an oxa group instead of a methyl group.
Tert-butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Similar structure with a hydroxy group.
Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate: Similar structure with an additional oxo group.
Uniqueness
Tert-butyl 2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate is unique due to its specific combination of functional groups and spirocyclic framework.
Properties
Molecular Formula |
C15H25NO3 |
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Molecular Weight |
267.36 g/mol |
IUPAC Name |
tert-butyl 2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-11-5-8-15(9-6-12(17)7-10-15)16(11)13(18)19-14(2,3)4/h11H,5-10H2,1-4H3 |
InChI Key |
RRIIAPLXPSXTFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(N1C(=O)OC(C)(C)C)CCC(=O)CC2 |
Origin of Product |
United States |
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